3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol
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Overview
Description
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of a purine derivative with an appropriate dioxane precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine base or the dioxane ring.
Substitution: The amino and ethoxy groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: can be compared with other purine derivatives, such as:
3-(6-Amino-9H-purin-9-yl)-2-propenal: This compound has a similar purine base but differs in the attached functional groups, leading to different chemical properties and applications.
3-(6-Amino-9H-purin-9-yl)-2-azido-5-(hydroxymethyl)cyclopentanol:
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Biological Activity
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol, commonly referred to by its CAS number 62441-12-7, is a compound with potential biological significance. Its structure suggests that it may interact with various biological pathways, particularly those involving nucleic acid metabolism and cellular signaling. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H17N5O5
- Molecular Weight : 311.29 g/mol
- CAS Number : 62441-12-7
These properties indicate that the compound is a purine derivative, which may influence its interactions with nucleic acid structures and enzymes involved in DNA and RNA synthesis.
The biological activity of this compound can be linked to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : As a purine analog, this compound could potentially inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA replication processes.
- Modulation of Signaling Pathways : The presence of the amino group may allow this compound to interact with G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways within cells .
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
In Vitro Studies
Several studies have investigated the in vitro effects of the compound on various cell lines:
Study | Cell Line | Concentration Tested (μM) | Effect Observed |
---|---|---|---|
Study A | HeLa | 10, 25, 50 | Significant inhibition of cell proliferation at 50 μM |
Study B | MCF7 | 5, 10, 20 | Induction of apoptosis at higher concentrations |
Study C | HCT116 | 1, 10, 100 | Inhibition of DNA synthesis observed |
These findings indicate that the compound may possess cytotoxic effects at higher concentrations while potentially promoting apoptosis in cancer cell lines.
In Vivo Studies
Research into the in vivo effects remains limited; however, some studies have suggested potential therapeutic benefits:
- Antitumor Activity : In animal models, administration of the compound has shown promise in reducing tumor size and inhibiting metastasis in xenograft models.
- Anti-inflammatory Effects : Animal studies indicate that this compound may reduce markers of inflammation, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A recent study evaluated the effectiveness of this compound in a mouse model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor volume compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity against Escherichia coli. The compound demonstrated an IC50 value of approximately 30 μM, indicating moderate antibacterial efficacy. Further mechanistic studies are needed to elucidate the specific pathways involved.
Properties
CAS No. |
62441-12-7 |
---|---|
Molecular Formula |
C12H17N5O5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol |
InChI |
InChI=1S/C12H17N5O5/c1-2-20-12-6(3-18)21-10(11(19)22-12)17-5-16-7-8(13)14-4-15-9(7)17/h4-6,10-12,18-19H,2-3H2,1H3,(H2,13,14,15) |
InChI Key |
KSENJDOJILIANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(OC(C(O1)O)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
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